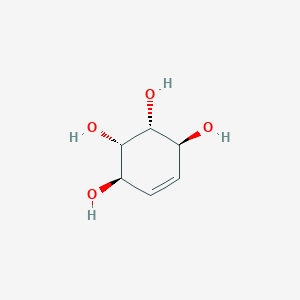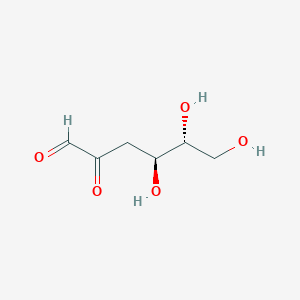
NG-Hydroxy-L-arginine, Monoacetate Salt
Overview
Description
L-hydroxy Arginine (acetate) is a derivative of L-arginine, an amino acid that plays a crucial role in various physiological processes. This compound is particularly significant as it serves as a substrate for nitric oxide synthase, an enzyme responsible for the production of nitric oxide from L-arginine . Nitric oxide is a vital signaling molecule involved in numerous biological functions, including vasodilation, neurotransmission, and immune response .
Mechanism of Action
Target of Action
The primary target of NG-Hydroxy-L-arginine, Monoacetate Salt (also known as NOHA) is the enzyme constitutive nitric oxide synthase (cNOS) . This enzyme plays a crucial role in the biosynthesis of nitric oxide, a key signaling molecule in various physiological processes .
Mode of Action
NOHA interacts with cNOS to facilitate the production of nitric oxide . It is a key intermediate in this biosynthesis process . Additionally, NOHA can be efficiently oxidized to nitric oxide and citrulline by the cytochrome P450 system .
Biochemical Pathways
NOHA is involved in the nitric oxide biosynthesis pathway . It is formed by the NADPH-dependent hydroxylation of L-arginine . The compound can then be oxidized to produce nitric oxide and citrulline, providing an alternative biosynthetic route for the production of nitric oxide .
Result of Action
The action of NOHA results in the production of nitric oxide, a molecule that plays a critical role in various physiological processes, including vasodilation, immune response, and neurotransmission . Additionally, NOHA acts as a potent inhibitor of liver and macrophage arginase .
Action Environment
The action of NOHA can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at −20°C . Furthermore, its solubility in water (1 mg/mL) suggests that its action and efficacy may be influenced by the hydration status of the biological environment .
Biochemical Analysis
Biochemical Properties
NG-Hydroxy-L-arginine, Monoacetate Salt is involved in the biosynthesis of nitric oxide from arginine by constitutive nitric oxide synthase (cNOS). It is formed by the NADPH-dependent hydroxylation of L-arginine. This compound can be efficiently oxidized to nitric oxide and citrulline by the cytochrome P450 system . This compound is also a potent inhibitor of liver and macrophage arginase, with a Ki value of 150 µM . The interactions of this compound with these enzymes highlight its role in regulating nitric oxide production and arginine metabolism.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating nitric oxide production, which is a critical signaling molecule in many physiological processes. The compound affects cell signaling pathways, gene expression, and cellular metabolism by regulating the availability of nitric oxide . This regulation can impact processes such as vasodilation, immune response, and neurotransmission.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits liver and macrophage arginase, thereby increasing the availability of arginine for nitric oxide synthesis . The compound is also oxidized by the cytochrome P450 system to produce nitric oxide and citrulline . These interactions highlight the compound’s role in modulating nitric oxide levels and influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable when stored at -20°C and can be reconstituted and aliquoted for long-term use . Over time, the stability and degradation of the compound can impact its effectiveness in biochemical assays. Long-term studies have shown that this compound can maintain its inhibitory effects on arginase and its role in nitric oxide production .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits arginase and promotes nitric oxide production . At higher doses, there may be threshold effects and potential toxicity. Studies have shown that excessive levels of this compound can lead to adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in the metabolic pathways of nitric oxide synthesis. It interacts with enzymes such as constitutive nitric oxide synthase (cNOS) and cytochrome P450, which are essential for the conversion of arginine to nitric oxide and citrulline . The compound’s role in these pathways underscores its importance in regulating nitric oxide levels and influencing metabolic flux.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is cell-permeable and can efficiently reach its target enzymes, such as arginase and cNOS . The compound’s distribution is influenced by its interactions with transporters and binding proteins, which facilitate its localization and accumulation in specific cellular compartments .
Subcellular Localization
This compound is localized in specific subcellular compartments where it exerts its biochemical effects. The compound’s targeting signals and post-translational modifications direct it to organelles such as the endoplasmic reticulum and mitochondria . This subcellular localization is crucial for its role in modulating nitric oxide production and regulating cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-hydroxy Arginine (acetate) can be synthesized through the hydroxylation of L-arginine. The process involves the use of nitric oxide synthase, which catalyzes the conversion of L-arginine to L-hydroxy Arginine (acetate) under specific conditions . The reaction typically requires the presence of cofactors such as tetrahydrobiopterin, flavin adenine dinucleotide, and flavin mononucleotide .
Industrial Production Methods
Industrial production of L-hydroxy Arginine (acetate) often involves biotechnological approaches, utilizing genetically engineered microorganisms to produce the compound in large quantities . These methods are advantageous due to their efficiency and sustainability compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
L-hydroxy Arginine (acetate) undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Reduction: The compound can be reduced back to L-arginine under specific conditions.
Substitution: L-hydroxy Arginine (acetate) can participate in substitution reactions, where functional groups are replaced by other groups.
Major Products Formed
The primary products formed from the reactions of L-hydroxy Arginine (acetate) include nitric oxide, L-citrulline, and L-arginine .
Scientific Research Applications
L-hydroxy Arginine (acetate) has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Nω-Hydroxy-nor-L-arginine: Another substrate for nitric oxide synthase with similar properties.
Nω-Nitro-L-arginine: An inhibitor of nitric oxide synthase, used to study the effects of reduced nitric oxide production.
Nω-Methyl-L-arginine: A competitive inhibitor of nitric oxide synthase.
Uniqueness
L-hydroxy Arginine (acetate) is unique due to its dual role as both a substrate for nitric oxide synthase and an intermediate in the conversion of L-arginine to nitric oxide . This dual functionality makes it a valuable compound for studying nitric oxide-related pathways and developing therapeutic agents targeting these pathways .
Properties
IUPAC Name |
acetic acid;(2S)-2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O3.C2H4O2/c7-4(5(11)12)2-1-3-9-6(8)10-13;1-2(3)4/h4,13H,1-3,7H2,(H,11,12)(H3,8,9,10);1H3,(H,3,4)/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMCYRPQICLHKC-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(CC(C(=O)O)N)CN=C(N)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13534.png)



